molecular formula C9H7FN2O2 B13246849 2-{5-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid

2-{5-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid

Cat. No.: B13246849
M. Wt: 194.16 g/mol
InChI Key: DFIZEALKLRDPAV-UHFFFAOYSA-N
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Description

2-{5-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

The synthesis of 2-{5-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid can be achieved through various methods. One effective method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Another approach involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition .

Chemical Reactions Analysis

2-{5-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-{5-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets. For instance, derivatives like zolpidem exert their effects by blocking γ-aminobutyric acid receptors, leading to a hypnotic effect . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

2-{5-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid can be compared with other imidazo[1,2-a]pyridine derivatives such as:

These compounds highlight the versatility and unique properties of the imidazo[1,2-a]pyridine scaffold, making this compound a valuable compound in various fields of research and application.

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

2-(5-fluoroimidazo[1,2-a]pyridin-3-yl)acetic acid

InChI

InChI=1S/C9H7FN2O2/c10-7-2-1-3-8-11-5-6(12(7)8)4-9(13)14/h1-3,5H,4H2,(H,13,14)

InChI Key

DFIZEALKLRDPAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)F)CC(=O)O

Origin of Product

United States

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